Cas no 919977-41-6 (N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide)

N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
- N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
- AKOS000274826
- N-methyl-N-((1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)furan-2-carboxamide
- Z239605828
- 919977-41-6
- 2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide
- F3320-0564
- N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
-
- インチ: 1S/C24H25N3O3/c1-18-9-3-6-12-21(18)29-16-8-14-27-20-11-5-4-10-19(20)25-23(27)17-26(2)24(28)22-13-7-15-30-22/h3-7,9-13,15H,8,14,16-17H2,1-2H3
- InChIKey: RYZQGJNYNNXOLH-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1C)CCCN1C2C=CC=CC=2N=C1CN(C(C1=CC=CO1)=O)C
計算された属性
- せいみつぶんしりょう: 403.18959167g/mol
- どういたいしつりょう: 403.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3320-0564-2μmol |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-10μmol |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-4mg |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-75mg |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-1mg |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-20mg |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-20μmol |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-50mg |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-2mg |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3320-0564-3mg |
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-41-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 |
N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 919977-41-6 and Product Name: N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
This compound, identified by the CAS number 919977-41-6, is a sophisticated molecule with significant potential in the field of pharmaceutical research. The product name, N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide, provides a detailed insight into its chemical structure, which includes various functional groups that contribute to its unique properties and biological activities.
The molecular framework of this compound consists of a benzodiazole core, which is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. Specifically, the benzodiazole moiety in this molecule is substituted with a propyl chain that further extends into a 2-methylphenoxy group. This particular arrangement of atoms and functional groups suggests potential interactions with enzymes and receptors involved in neurological and cardiovascular processes.
Recent advancements in drug discovery have highlighted the importance of molecules that can modulate multiple targets simultaneously. The structure of N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide aligns well with this trend, as it incorporates elements that could potentially engage with both central nervous system (CNS) and peripheral receptors. This dual-targeting capability is particularly attractive for the development of therapeutic agents that require a comprehensive approach to treat complex diseases.
In the realm of CNS research, benzodiazole derivatives have long been studied for their anxiolytic, sedative, and muscle relaxant properties. The modification of the benzodiazole core with additional functional groups can lead to compounds with enhanced selectivity and reduced side effects. The presence of a furan ring in the molecule further adds to its complexity and may contribute to unique pharmacokinetic profiles. Furan derivatives are known for their ability to cross the blood-brain barrier, making them promising candidates for CNS drug development.
The propyl chain extending from the benzodiazole core is another critical feature that warrants further investigation. This chain can potentially interact with various binding sites on enzymes and receptors, influencing the compound's biological activity. In particular, the 2-methylphenoxy group may play a role in modulating the compound's affinity for specific targets. This level of structural complexity suggests that N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide could exhibit a range of pharmacological effects that are not observed with simpler molecules.
Current research in medicinal chemistry emphasizes the importance of understanding the three-dimensional structure of molecules and how it relates to their biological activity. Computational methods such as molecular docking and simulations are increasingly being used to predict the interactions between compounds and their targets. These tools can help researchers optimize the structure of molecules like N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide to enhance their efficacy and selectivity.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct complex molecular frameworks efficiently. The synthesis route also needs to be designed with considerations for scalability and cost-effectiveness, especially if the compound is intended for preclinical or clinical studies.
Evaluation of the pharmacological properties of N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide requires rigorous testing in various models. In vitro assays can provide initial insights into its activity against specific targets, while in vivo studies can assess its efficacy and safety in living organisms. These studies are crucial for determining whether the compound has potential as a therapeutic agent and for identifying any adverse effects that need to be addressed.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure may make it useful in other areas such as agrochemicals or materials science, where similar molecular motifs have demonstrated utility. Additionally, the knowledge gained from studying this compound could contribute to the development of new synthetic methodologies and libraries of bioactive molecules.
In conclusion, N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol}-2-ylmethyl)furan}-2-carboxamide represents a promising candidate for further exploration in pharmaceutical research. Its complex structure suggests multiple potential interactions with biological targets, making it an attractive molecule for drug discovery efforts aimed at treating neurological and cardiovascular diseases. As research continues to uncover new applications for this class of compounds, it is likely that additional derivatives will be synthesized and evaluated for their therapeutic potential.
919977-41-6 (N-methyl-N-({1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide) 関連製品
- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2137674-05-4(Carbamic acid, N-[1-(mercaptomethyl)-2-(2-methylphenyl)ethyl]-, 1,1-dimethylethyl ester)
- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)
- 899732-70-8(N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide)
- 5205-40-3(ethyl 5-oxooctanoate)
- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)
- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)
- 1932353-48-4((4R)-4-(trifluoromethyl)imidazolidin-2-one)
- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)
- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)




